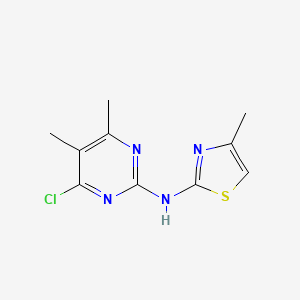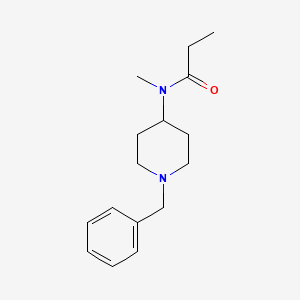
N-(1-benzylpiperidin-4-yl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpiperidin-4-yl)-N-methylpropanamide is a synthetic organic compound belonging to the class of piperidines This compound is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen atom and a propionamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-N-methylpropanamide typically involves the reaction of 1-benzylpiperidin-4-ylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-benzylpiperidin-4-yl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of analgesics and other central nervous system (CNS) active agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-methylpropanamide involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating neurotransmitter release and receptor activity. The compound may interact with opioid receptors, leading to analgesic effects. Additionally, it may influence other signaling pathways, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide: Similar structure but with a phenyl group instead of a methyl group.
N-(1-benzylpiperidin-4-yl)-N’-tert-butylthiourea: Contains a thiourea group instead of a propionamide group.
Uniqueness
N-(1-benzylpiperidin-4-yl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C16H24N2O |
|---|---|
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-N-methylpropanamide |
InChI |
InChI=1S/C16H24N2O/c1-3-16(19)17(2)15-9-11-18(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3 |
Clé InChI |
DAGRQFROBFSSNP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C)C1CCN(CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Tert-butyl-1-[3-(2-morpholinoethyl)phenyl]-1h-pyrazol-5-amine](/img/structure/B8291298.png)
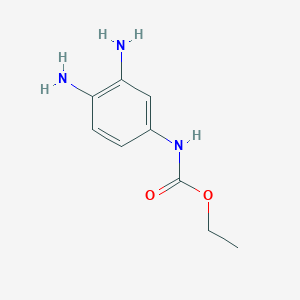
![3a-Ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d]thiazol-2-ylamine](/img/structure/B8291315.png)

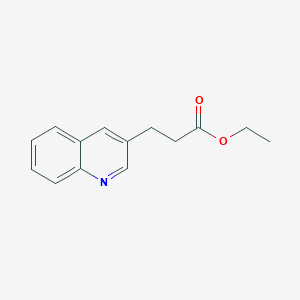
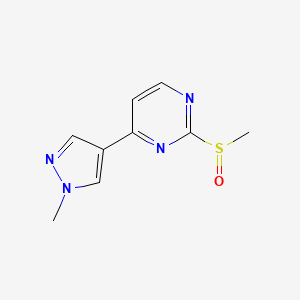
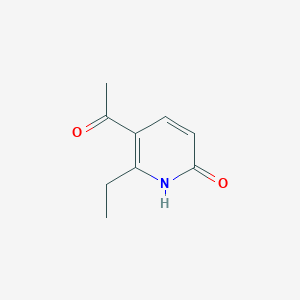
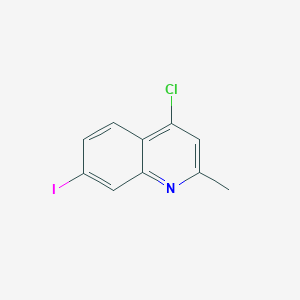
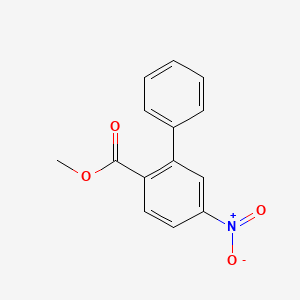
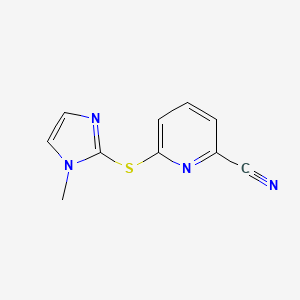
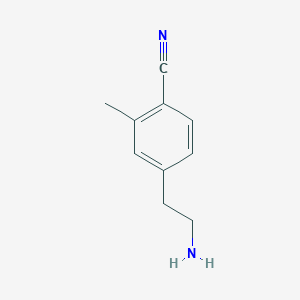
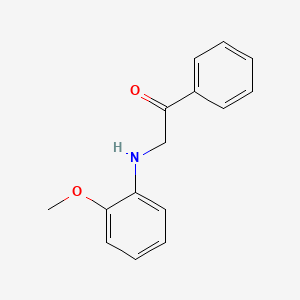
![Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B8291396.png)
